2-(Methylamino)benzaldehyde
Overview
Description
2-(Methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a methylamino group at the ortho position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Scientific Research Applications
2-(Methylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
2-(Methylamino)benzaldehyde is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various cellular macromolecules .
Mode of Action
Benzaldehyde, a structural analog, is known to bind chemically to cellular macromolecules, particularly free amino groups . It’s plausible that 2-(Methylamino)benzaldehyde might exhibit a similar interaction.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-(Methylamino)benzaldehyde is involved in several biochemical reactions. It is known to participate in redox reactions, acting as a redox-active compound . The compound’s role in these reactions often involves interactions with enzymes and proteins, although specific interactions with biomolecules have not been extensively documented .
Cellular Effects
It has been suggested that it may have an impact on cellular antioxidation processes . It has also been shown to inhibit the production of reactive oxygen species, which are involved in the initiation of tumorigenesis .
Molecular Mechanism
It is known that benzylic compounds, such as this compound, can undergo reactions via an SN1 pathway, via the resonance-stabilized carbocation
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, in an inert atmosphere, and under -20°C to maintain its stability .
Metabolic Pathways
It is known that benzylic compounds, such as this compound, can be involved in various metabolic pathways, including the phenylpropanoid/benzenoid metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with methylamine. The nitro group is reduced to an amino group, followed by the formation of the methylamino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Methylamino)benzoic acid.
Reduction: 2-(Methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the methylamino group.
2-Aminobenzaldehyde: Similar structure but with an amino group instead of a methylamino group.
3-(Methylamino)benzaldehyde: The methylamino group is at the meta position instead of the ortho position.
Uniqueness
2-(Methylamino)benzaldehyde is unique due to the presence of the methylamino group at the ortho position, which influences its reactivity and interactions with other molecules. This specific substitution pattern allows for distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-(methylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZGLUQDMOJDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296015 | |
Record name | 2-(methylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-70-6 | |
Record name | 7755-70-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(methylamino)benzaldehyde in the synthesis of McGeachin-type bisaminals?
A: this compound acts as a key building block in the synthesis of McGeachin-type bisaminals []. In a reaction catalyzed by p-toluenesulfonic acid (TsOH), two molecules of this compound condense with one molecule of a chiral amine to form the bridged [3.3.1]-bisaminal structure, 6,12-epiminodibenzo[b,f][1,5]diazocine []. This reaction yields two diastereomers, which can be separated using column chromatography [].
Q2: Has this compound been found in natural sources?
A: Yes, this compound has been identified in the headspace volatiles of Scutellaria baicalensis Georgi flowers, commonly known as Baikal skullcap []. While it was found in a small amount (0.5%) in one sample, its presence suggests a potential role in the plant's biology or ecological interactions [].
Q3: How can this compound be used to generate inherently chiral boron(III) chelates?
A: this compound can be employed as a ligand in the synthesis of novel boron(III) chelates []. These chelates derive their chirality directly from the synthesis process, eliminating the need for subsequent separation of diastereomers []. The resulting N,N,O-chelate exhibits unique photophysical properties, absorbing and fluorescing in the visible spectrum with a relatively small Stokes shift []. This compound also demonstrates the rare ability among boron(III) chelates to undergo intersystem crossing, forming a meta-stable triplet-excited state [].
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